![molecular formula C20H17Cl2NO3S B2995555 N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methylbenzenesulfonamide CAS No. 338961-53-8](/img/structure/B2995555.png)
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methylbenzenesulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .
Chemical Reactions Analysis
Sulfonamides can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles in reactions with electrophiles . The benzyloxy and dichlorophenyl groups may also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. Sulfonamides are generally stable and have good solubility in organic solvents .Scientific Research Applications
Antibacterial Applications
Sulfonamides have been widely used as antibacterial agents due to their ability to inhibit folic acid synthesis in bacteria, which is essential for bacterial DNA synthesis and cell division .
Antiviral Applications
Some sulfonamides have shown effectiveness in antiviral therapy, although this is a less common application compared to their antibacterial use .
Diuretic Applications
Sulfonamides can act as diuretics by inhibiting carbonic anhydrase, which plays a role in regulating body fluids .
Hypoglycemic Applications
These compounds have been used to treat hypoglycemia due to their ability to affect insulin release and glucose metabolism .
Anticancer Applications
There is ongoing research into the potential use of sulfonamides in cancer therapy, particularly due to their inhibitory effects on certain enzymes involved in tumor growth .
Anti-inflammatory Applications
Sulfonamides can also serve as anti-inflammatory agents, which makes them useful in treating various inflammatory conditions .
Additional Applications
Other potential applications include treatment of thyroiditis, glaucoma, and as herbicidal agents due to their diverse pharmacological activities .
Mechanism of Action
Mode of Action
. This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
. In these reactions, the nitrogen acts as a nucleophile, competing with oxygen. Reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Safety and Hazards
properties
IUPAC Name |
N-(2,4-dichloro-5-phenylmethoxyphenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO3S/c1-14-7-9-16(10-8-14)27(24,25)23-19-12-20(18(22)11-17(19)21)26-13-15-5-3-2-4-6-15/h2-12,23H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEYDDPWYSCNBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methylbenzenesulfonamide |
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